molecular formula C31H54N2O6 B12766583 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester CAS No. 110843-98-6

1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester

Cat. No.: B12766583
CAS No.: 110843-98-6
M. Wt: 550.8 g/mol
InChI Key: HBWIJRHOEJSLPS-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[55]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is a complex organic compound known for its unique spiro structure This compound features a spiro[55]undecane core with two dioxane rings and is esterified with bis(1,2,2,6,6-pentamethyl-4-piperidinyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various esters, amides

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester involves its interaction with molecular targets through its ester and spiro functionalities. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their stability and activity . The bis(1,2,2,6,6-pentamethyl-4-piperidinyl) groups provide steric hindrance, enhancing the compound’s stability and resistance to degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester stands out due to its high stability, resistance to degradation, and versatility in various applications. The presence of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) groups enhances its steric hindrance, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

110843-98-6

Molecular Formula

C31H54N2O6

Molecular Weight

550.8 g/mol

IUPAC Name

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate

InChI

InChI=1S/C31H54N2O6/c1-26(2)16-22(17-27(3,4)32(26)9)38-24(34)30(20-36-31(37-21-30)14-12-11-13-15-31)25(35)39-23-18-28(5,6)33(10)29(7,8)19-23/h22-23H,11-21H2,1-10H3

InChI Key

HBWIJRHOEJSLPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)C2(COC3(CCCCC3)OC2)C(=O)OC4CC(N(C(C4)(C)C)C)(C)C)C

Origin of Product

United States

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